4-(3,4,5-Trifluorophenyl)butan-1-amine
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Overview
Description
4-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amine . Another method involves the use of Grignard reagents, where 3,4,5-trifluorophenylmagnesium bromide reacts with butanone, followed by reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of immobilized transaminase enzymes has also been explored to enhance the efficiency and selectivity of the synthesis . These methods are designed to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-4), which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a different structural framework but similar therapeutic effects.
Uniqueness
4-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c11-8-5-7(3-1-2-4-14)6-9(12)10(8)13/h5-6H,1-4,14H2 |
InChI Key |
OKJZZILSRNWJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCCCN |
Origin of Product |
United States |
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